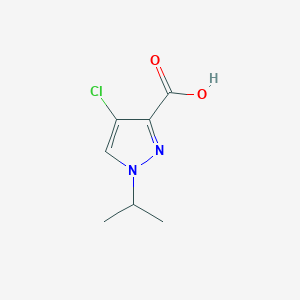
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Cat. No. B2826490
M. Wt: 188.61
InChI Key: OSPYIDWWAWGJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658635B2
Procedure details


To a solution of methyl 4-chloro-1-(1-methylethyl)-1H-pyrazole-3-carboxylate (105 mg) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (3 ml) and the mixture heated at 105° C. for 18 h. The solvent was removed in vacuo to give the title compound as a yellow oil (98 mg).
Quantity
105 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][N:5]([CH:7]([CH3:9])[CH3:8])[CH:6]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][N:5]([CH:7]([CH3:8])[CH3:9])[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
105 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NN(C1)C(C)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NN(C1)C(C)C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
